2-Nitrophenyl chlorothioformate
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Overview
Description
2-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S. It is a derivative of phenyl chlorothioformate, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like chloroform. The reaction is carried out at low temperatures, around 0-5°C, to ensure the stability of the intermediate products .
Chemical Reactions Analysis
2-Nitrophenyl chlorothioformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-nitrophenol and carbon dioxide.
Reduction: It can be reduced to form 2-aminophenyl chlorothioformate under specific conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Nitrophenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: It is used in the modification of peptides and proteins, aiding in the study of protein functions and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrophenyl chlorothioformate involves its reactivity towards nucleophiles. The compound’s chlorothioformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to form stable products such as carbamates and ureas.
Comparison with Similar Compounds
2-Nitrophenyl chlorothioformate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar applications but has different reactivity due to the position of the nitro group.
Phenyl chlorothioformate: Lacks the nitro group, making it less reactive in certain conditions.
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of various chemicals but has different functional groups .
The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitro and chlorothioformate groups, making it a valuable reagent in organic synthesis.
Biological Activity
2-Nitrophenyl chlorothioformate (C7H4ClNO4S) is a compound of interest due to its potential biological activities and applications in synthetic organic chemistry. This article reviews the biological activity associated with this compound, focusing on its reactivity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the ortho position relative to the chlorothioformate moiety. This structural feature influences its reactivity and biological interactions. The compound can be synthesized from 2-nitrophenol through various chemical reactions involving chlorothioformic acid.
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The sulfur atom in the chlorothioformate group enhances the electrophilicity compared to traditional chloroformates, potentially leading to increased reactivity with nucleophiles such as amino acids and proteins.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorothioformates can inhibit the growth of various bacterial strains, including Vibrio fischeri, which is often used as a model organism for assessing quorum sensing inhibitors. The IC50 values for related compounds have been reported around 20 µM, suggesting that this compound may possess comparable activity.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Preliminary results suggest that the compound exhibits dose-dependent cytotoxic effects, with higher concentrations leading to increased cell death. The mechanism appears to involve oxidative stress and disruption of cellular signaling pathways.
Case Studies
- Quorum Sensing Inhibition : A study focused on the effects of various carbamate derivatives on Vibrio fischeri demonstrated that compounds with similar structures to this compound could significantly alter quorum sensing mechanisms, indicating potential applications in controlling bacterial communication and biofilm formation .
- Nucleophilic Substitution Reactions : Another investigation into the solvolytic behavior of chlorothioformates found that this compound reacted more slowly than its chloroformate counterparts but showed a distinct preference for nucleophilic attack by thiol groups, suggesting a unique pathway for biological interactions .
Data Table: Biological Activity Comparison
Properties
CAS No. |
31836-20-1 |
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Molecular Formula |
C7H4ClNO3S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
O-(2-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H |
InChI Key |
YAHJUSXRFBAZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl |
Origin of Product |
United States |
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